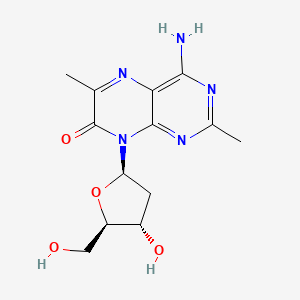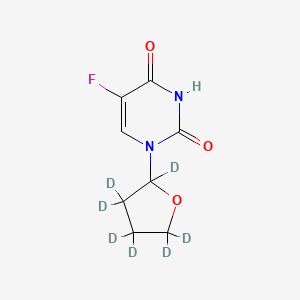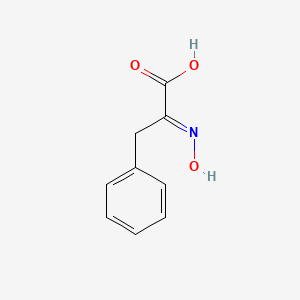
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is an organic compound with a unique structure that includes a hydroxyimino group and a phenylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid typically involves the reaction of phenylpropanoic acid derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylpropanoic acid backbone may also play a role in its biological effects by interacting with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Hydroxy-2E-Decenoic Acid: A compound with a similar hydroxyimino group but a different carbon backbone.
9-Oxo-2E-Decenoic Acid: Another compound with a similar functional group but different structural features.
Uniqueness
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is unique due to its specific combination of a hydroxyimino group and a phenylpropanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8+ |
InChI-Schlüssel |
PNTMGOUAICFJQK-CSKARUKUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



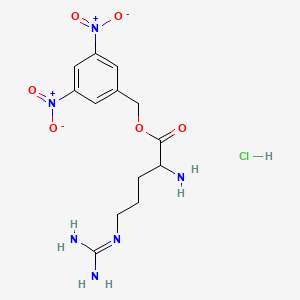
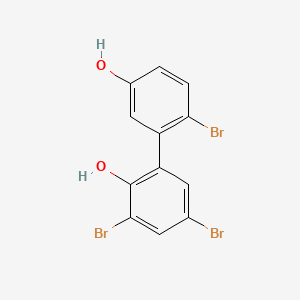
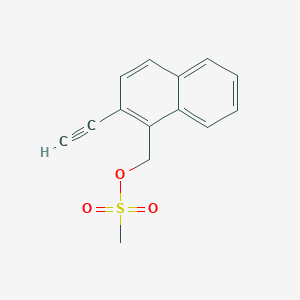
![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
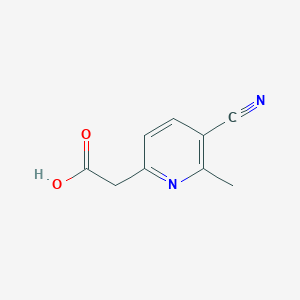

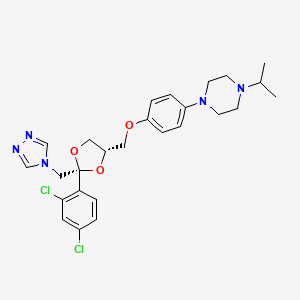


![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
